REACTION_CXSMILES
|
Br[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].[CH2:8]([NH2:11])[CH2:9][CH3:10]>C(Cl)Cl>[CH2:8]([NH:11][CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4])[CH2:9][CH3:10]
|
Name
|
|
Quantity
|
5.53 mL
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OCC
|
Name
|
|
Quantity
|
20.5 mL
|
Type
|
reactant
|
Smiles
|
C(CC)N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to remove volatiles
|
Type
|
DISTILLATION
|
Details
|
through a short path distillation head at atmospheric pressure
|
Type
|
WASH
|
Details
|
washed with saturated aqueous NaHCO3
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the ether layer was washed once with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
then dried over anhydrous MgSO4
|
Type
|
CUSTOM
|
Details
|
The ether was removed
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)NCC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.16 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |